molecular formula C3H4BrF5S B11715901 (3-Bromo-1-propenyl)sulfur pentafluoride

(3-Bromo-1-propenyl)sulfur pentafluoride

Cat. No.: B11715901
M. Wt: 247.03 g/mol
InChI Key: FTPHEUDSOJLBOZ-UHFFFAOYSA-N
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Description

(3-Bromo-1-propenyl)sulfur Pentafluoride is a specialized organofluorine compound that combines a sulfur pentafluoride (SF5) group with a 3-bromo-1-propenyl moiety. The SF5 functional group is often characterized as a "super-trifluoromethyl group" due to its significantly higher electronegativity and lipophilicity compared to the trifluoromethyl (CF3) group, making it highly valuable for modifying the properties of organic molecules in research and development . Compounds featuring the SF5 group are of considerable interest in diverse fields, including medicinal chemistry, agrochemicals, and advanced materials science, as the group can enhance metabolic stability, bioavailability, and thermal resistance . The 3-bromo-1-propenyl (allyl bromide) component is a known reactive handle that can participate in various transformation reactions, such as nucleophilic substitutions and metal-catalyzed cross-couplings . The unique synergy of these two functional groups in a single molecule makes (3-Bromo-1-propenyl)sulfur Pentafluoride a promising and versatile bifunctional intermediate for exploring novel chemical space, particularly in the synthesis of complex molecules and performance materials. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C3H4BrF5S

Molecular Weight

247.03 g/mol

IUPAC Name

3-bromoprop-1-enyl(pentafluoro)-λ6-sulfane

InChI

InChI=1S/C3H4BrF5S/c4-2-1-3-10(5,6,7,8)9/h1,3H,2H2

InChI Key

FTPHEUDSOJLBOZ-UHFFFAOYSA-N

Canonical SMILES

C(C=CS(F)(F)(F)(F)F)Br

Origin of Product

United States

Chemical Reactivity and Transformational Pathways of 3 Bromo 1 Propenyl Sulfur Pentafluoride

Reactivity of the Alkenyl Moiety in the Presence of SF5 and Bromine Substituents

The presence of the strongly electron-withdrawing SF5 group is expected to have a profound impact on the reactivity of the carbon-carbon double bond. This section will detail the anticipated reactions of the alkenyl moiety.

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

Electrophilic addition reactions are characteristic of alkenes. youtube.comlibretexts.orgpressbooks.pub However, the rate and outcome of these reactions are highly dependent on the electronic nature of the substituents attached to the double bond. The pentafluorosulfanyl group, being a powerful electron-withdrawing group, is anticipated to deactivate the double bond towards electrophilic attack. researchgate.net This deactivation arises from the reduction of electron density in the π-system of the alkene, making it less attractive to electrophiles. libretexts.org

For a typical electrophilic addition of a hydrogen halide (HX), the reaction proceeds via the formation of a carbocation intermediate. The stability of this carbocation determines the regioselectivity of the addition, following Markovnikov's rule. youtube.com In the case of (3-Bromo-1-propenyl)sulfur pentafluoride, the proximity of the SF5 group would destabilize any developing positive charge on the adjacent carbon atom, making the formation of a carbocation intermediate less favorable.

Table 1: Predicted Reactivity in Electrophilic Addition Reactions

Reactant Expected Product(s) Predicted Reactivity
HBr 1,2-Dibromo-1-(pentafluorosulfanyl)propane Low, due to deactivation by the SF5 group
Br2 1,2,3-Tribromo-1-(pentafluorosulfanyl)propane Moderate, potentially requiring harsher conditions

Cycloaddition and Pericyclic Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are another important class of reactions for alkenes. The reactivity of an alkene as a dienophile in a [4+2] cycloaddition is enhanced by the presence of electron-withdrawing groups. Therefore, the SF5-substituted alkene moiety in (3-Bromo-1-propenyl)sulfur pentafluoride is expected to be a good dienophile.

Similarly, 1,3-dipolar cycloadditions with species like azomethine ylides are known to be effective with SF5-substituted acrylic esters and amides, leading to the formation of substituted pyrrolidines. researchgate.net This suggests that the title compound could readily participate in such reactions.

Radical Addition and Polymerization Initiation

The addition of radicals to unsaturated systems is a well-established process. researchgate.net The radical addition of pentafluorosulfanyl chloride (SF5Cl) to alkenes and alkynes is a primary method for introducing the SF5 group into organic molecules. researchgate.netresearchgate.netnih.govbohrium.com This indicates that the double bond in (3-Bromo-1-propenyl)sulfur pentafluoride would be susceptible to radical addition reactions.

The presence of the SF5 group can also influence the regioselectivity of radical attack. Radical polymerization of vinyl monomers is a common industrial process. libretexts.org The title compound, possessing an activated double bond, could potentially act as a monomer in radical polymerization, leading to the formation of polymers with pendant SF5 and bromo-methyl groups.

Transformations Involving the Allylic Bromine Moiety

The allylic C-Br bond is another reactive site in the molecule. Its reactivity in nucleophilic substitution and elimination reactions is influenced by the electronic effects of the neighboring SF5-substituted double bond.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution reactions are a cornerstone of organic chemistry, allowing for the interconversion of functional groups. libretexts.orgyoutube.comchemguide.co.ukkhanacademy.orgyoutube.com Allylic halides are generally reactive towards both SN1 and SN2 pathways. ncert.nic.inacs.org

The SN1 pathway proceeds through a carbocation intermediate. The stability of the allylic carbocation is enhanced by resonance. However, the electron-withdrawing SF5 group would destabilize the adjacent carbocation, thus disfavoring the SN1 mechanism.

The SN2 pathway involves a backside attack by a nucleophile on the carbon bearing the leaving group. chemguide.co.uk The rate of SN2 reactions is sensitive to steric hindrance. The bulky SF5 group may sterically hinder the approach of the nucleophile to the allylic carbon, potentially slowing down the rate of SN2 reactions. Despite this, the strong electron-withdrawing nature of the SF5 group could make the allylic carbon more electrophilic and thus more susceptible to nucleophilic attack, provided the steric hindrance is not prohibitive.

Table 2: Predicted Outcomes of Nucleophilic Substitution Reactions

Nucleophile Reaction Type Expected Product
OH- SN2 favored (3-Hydroxy-1-propenyl)sulfur pentafluoride
CN- SN2 favored (3-Cyano-1-propenyl)sulfur pentafluoride
I- (Finkelstein reaction) SN2 favored (3-Iodo-1-propenyl)sulfur pentafluoride

Elimination Reactions Leading to Conjugated or Cumulated Systems

Elimination reactions of allylic halides can lead to the formation of conjugated dienes or allenes. masterorganicchemistry.com The outcome of an elimination reaction (E1 vs. E2) is dependent on the reaction conditions (base strength, solvent) and the structure of the substrate.

Given the expected destabilization of a carbocation intermediate, the E1 pathway is unlikely. The E2 pathway, which is a concerted process, would be more probable. Treatment of (3-Bromo-1-propenyl)sulfur pentafluoride with a strong, non-nucleophilic base could lead to the elimination of HBr. Depending on which proton is abstracted, this could result in the formation of either a conjugated diene or an allene, both bearing the SF5 group. The regioselectivity of the elimination would be influenced by the acidity of the allylic protons and the steric environment around them.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Sonogashira)

(3-Bromo-1-propenyl)sulfur pentafluoride is a promising substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. The vinyl bromide moiety serves as the electrophilic partner in these transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a vinyl halide with an alkene. chemrxiv.orgwikipedia.org In the case of (3-Bromo-1-propenyl)sulfur pentafluoride, this reaction would lead to the formation of a substituted diene containing the pentafluorosulfanyl group. The general reaction scheme involves the oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the diene product and regenerate the catalyst. wikipedia.org The presence of the electron-withdrawing SF5 group can influence the reactivity of the vinyl bromide and the stability of the organopalladium intermediates.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a vinyl halide and an organoboron compound, such as a boronic acid or ester. nih.govresearchgate.netlibretexts.org Reacting (3-Bromo-1-propenyl)sulfur pentafluoride with a suitable boronic acid in the presence of a palladium catalyst and a base would yield a pentafluorosulfanyl-substituted styrene (B11656) or a related conjugated system. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a highly valuable transformation in organic synthesis. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Below is an illustrative table of conditions for a Suzuki-Miyaura coupling of a vinyl bromide, which can be extrapolated to predict the conditions for the target molecule.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. itsuu.or.jporganic-chemistry.orglibretexts.org This reaction, when applied to (3-Bromo-1-propenyl)sulfur pentafluoride, would produce conjugated enynes bearing the SF5 group. These products are valuable building blocks for more complex molecular architectures. The reaction mechanism involves a palladium cycle and a copper cycle, with the copper acetylide being the key nucleophilic species. itsuu.or.jp

A general protocol for the Sonogashira coupling of a vinyl bromide is presented in the following table, providing a likely starting point for the reaction of (3-Bromo-1-propenyl)sulfur pentafluoride.

Stability and Potential Transformations of the Pentafluorosulfanyl (SF5) Group

The pentafluorosulfanyl group is renowned for its exceptional stability, which is a key feature in the chemistry of SF5-containing molecules. mdpi.com

The SF5 group is characterized by its high thermal and chemical stability, attributed to the strong sulfur-fluorine bonds. mdpi.com This robustness allows the SF5 moiety to remain intact under a wide range of reaction conditions, including those typically employed in transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the SF5 group can also influence the reactivity of the adjacent vinyl bromide, potentially making it more susceptible to oxidative addition in palladium-catalyzed cycles. Studies on various SF5-containing compounds have demonstrated the group's resilience to both acidic and basic conditions, as well as to many oxidizing and reducing agents.

Direct and selective derivatization of the sulfur atom within the SF5 group of an SF5-bromoalkene is a significant synthetic challenge due to the high strength and inertness of the S-F bonds. The hexavalent sulfur center is sterically hindered and electronically deactivated towards nucleophilic attack. Consequently, reactions that selectively target one of the five S-F bonds for substitution without decomposition of the rest of the molecule are not common and would require harsh conditions or highly specialized reagents. Research in the broader field of SF5 chemistry is ongoing to develop methods for the controlled modification of the SF5 group itself, but this remains a complex and largely unexplored area for substrates like (3-Bromo-1-propenyl)sulfur pentafluoride.

Cascade Reactions and Sequential Transformations for the Construction of Complex Architectures

While specific cascade reactions starting directly from (3-Bromo-1-propenyl)sulfur pentafluoride are not extensively documented, its cross-coupling products serve as excellent precursors for sequential transformations leading to complex molecular architectures. For instance, a diene synthesized via a Heck reaction could undergo a subsequent Diels-Alder cycloaddition, thereby rapidly increasing molecular complexity. Similarly, an enyne produced from a Sonogashira coupling could be a substrate for a variety of cyclization reactions.

A hypothetical sequential transformation could involve an initial Suzuki-Miyaura coupling to introduce an aryl group, followed by a cyclization reaction involving the newly introduced aromatic ring and the pentafluorosulfanyl-alkenyl moiety. The robust nature of the SF5 group would be advantageous in such multi-step sequences, as it would be expected to tolerate the various reaction conditions. The development of such cascade or sequential reactions originating from (3-Bromo-1-propenyl)sulfur pentafluoride represents a promising avenue for the efficient synthesis of novel and complex SF5-containing molecules.

Advanced Spectroscopic and Structural Characterization of Sf5 Bromoalkenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organofluorine compounds. For (3-Bromo-1-propenyl)sulfur pentafluoride, a combination of ¹⁹F, ¹H, and ¹³C NMR, augmented by 2D techniques, would provide a complete picture of the molecular framework.

High-Resolution ¹⁹F NMR Spectroscopy for SF₅ Group Fingerprinting

The pentafluorosulfanyl (SF₅) group provides a highly distinctive signature in ¹⁹F NMR spectra. The sulfur atom is bonded to five fluorine atoms in a square pyramidal geometry, resulting in two distinct chemical environments: one axial fluorine (Fₐ) and four equatorial fluorines (Fₑ). This arrangement constitutes an AX₄ spin system.

The spectrum is expected to show two main resonances:

A quintet for the single axial fluorine (Fₐ), which is coupled to the four equivalent equatorial fluorines.

A doublet for the four equatorial fluorines (Fₑ), which are coupled to the single axial fluorine.

The chemical shifts (δ) for SF₅ groups attached to sp²-hybridized carbons typically appear in a well-defined range. For (3-Bromo-1-propenyl)sulfur pentafluoride, the expected chemical shifts are influenced by the electron-withdrawing nature of the vinyl group. The axial fluorine resonance generally appears significantly downfield from the equatorial fluorine resonance. nih.gov The coupling constant between the axial and equatorial fluorines (J Fₐ-Fₑ) is typically in the range of 140-160 Hz.

Table 1: Predicted ¹⁹F NMR Data for (3-Bromo-1-propenyl)sulfur pentafluoride

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Fₐ (1F) +85 to +95 quintet J Fₐ-Fₑ ≈ 150

Chemical shifts are referenced to CFCl₃.

¹H and ¹³C NMR Spectroscopy for Propenyl Backbone and Substituent Analysis

The ¹H and ¹³C NMR spectra would allow for the complete characterization of the bromo-propenyl fragment. The electronegativity of the bromine atom and the strong electron-withdrawing SF₅ group would significantly influence the chemical shifts.

In the ¹H NMR spectrum , three distinct signals are expected for the propenyl protons (-CH=CH-CH₂Br). Drawing analogy from 3-bromopropene, the protons of the CH₂Br group would appear as a doublet, shifted downfield due to the adjacent bromine. chegg.com The vinyl protons would exhibit complex splitting patterns due to geminal, cis, and trans couplings. The SF₅ group would further deshield the proton on the adjacent carbon.

In the ¹³C NMR spectrum , three signals corresponding to the three carbon atoms of the propenyl chain are expected. The carbon attached to the SF₅ group would be significantly deshielded. pdx.edu Similarly, the carbon bonded to bromine would also appear at a lower field compared to an unsubstituted alkane.

Table 2: Predicted ¹H and ¹³C NMR Data for (3-Bromo-1-propenyl)sulfur pentafluoride

Position Predicted ¹H δ (ppm) Predicted ¹H Multiplicity Predicted ¹³C δ (ppm)
C H₂Br ~4.1 d ~35
CH=C H-SF₅ ~6.5 dt ~145

Chemical shifts are referenced to TMS. Multiplicities: d = doublet, dt = doublet of triplets, m = multiplet.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

To confirm the assignments and establish the connectivity of the atoms, various 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the CH₂ protons and the adjacent vinyl proton, and between the two vinyl protons, thus confirming the -CH=CH-CH₂- fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals predicted in Table 2 to their corresponding carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule. Both IR and Raman spectroscopy would offer complementary information for the characterization of (3-Bromo-1-propenyl)sulfur pentafluoride. The SF₅ group, in particular, has very strong and characteristic S-F stretching vibrations. researchgate.netresearchgate.net

The key vibrational modes expected are:

S-F Stretching: The SF₅ group typically shows multiple, very strong absorption bands in the IR spectrum between 800 and 950 cm⁻¹ and strong signals in the Raman spectrum. researchgate.net

C=C Stretching: A moderate intensity band is expected in the 1640-1680 cm⁻¹ region. orgchemboulder.comlibretexts.org

=C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹, in the 3010-3100 cm⁻¹ range. spectroscopyonline.com

C-Br Stretching: A band in the lower frequency region, typically between 600 and 700 cm⁻¹, is characteristic of the C-Br bond.

Table 3: Predicted Vibrational Frequencies for (3-Bromo-1-propenyl)sulfur pentafluoride

Functional Group Predicted IR/Raman Frequency (cm⁻¹) Expected Intensity
=C-H Stretch 3010 - 3100 Medium
C=C Stretch 1640 - 1680 Medium
=C-H Bend 900 - 1000 Strong
S-F Stretch 800 - 950 Very Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of its molecular ion. For C₃H₄BrF₅S, the exact mass can be calculated, and its observation in the spectrum would confirm the molecular formula.

Calculated Exact Mass: 249.9161 u (for isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ³²S)

The fragmentation pattern in the mass spectrum provides valuable structural information. Upon electron ionization, the molecular ion [C₃H₄BrF₅S]⁺˙ would be formed. This ion is expected to be unstable and undergo fragmentation. chemguide.co.ukyoutube.com Key predicted fragmentation pathways include:

Loss of a bromine radical: This would lead to a [C₃H₄F₅S]⁺ ion (m/z ≈ 171), which could be a prominent peak due to the relative weakness of the C-Br bond.

Loss of an SF₅ radical: Cleavage of the C-S bond would result in a [C₃H₄Br]⁺ fragment (m/z ≈ 119/121, showing the characteristic isotopic pattern for bromine).

Allylic cleavage: Fission of the C-C bond beta to the double bond could lead to the formation of a stable allylic cation.

Loss of HF: Elimination of hydrogen fluoride (B91410) from fragment ions is also a common pathway in the mass spectra of fluorinated compounds.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis (if crystalline material is obtained)

Should (3-Bromo-1-propenyl)sulfur pentafluoride be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography would provide the definitive three-dimensional structure. wikipedia.orgnih.gov This technique would yield precise data on:

Bond Lengths: The exact lengths of all bonds could be determined, including the axial and equatorial S-F bonds (S-Fₐ is typically slightly shorter than S-Fₑ), the C=C double bond, the C-S bond, and the C-Br bond.

Bond Angles: The Fₐ-S-Fₑ angles (close to 90°), Fₑ-S-Fₑ angles (both ~90° and 180°), and the angles within the propenyl backbone would be precisely measured.

Conformational Analysis: The dihedral angle around the C-C single bond would define the conformation of the molecule in the solid state, revealing the spatial relationship between the SF₅ group and the bromomethyl group.

Obtaining a single crystal suitable for diffraction can be a significant challenge, especially for small, non-polar molecules that may be liquids or low-melting solids at room temperature. nih.gov

Computational and Theoretical Investigations of 3 Bromo 1 Propenyl Sulfur Pentafluoride

Quantum Chemical Calculations for Electronic Structure, Geometry, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (3-Bromo-1-propenyl)sulfur pentafluoride, these studies would provide insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A DFT analysis of (3-Bromo-1-propenyl)sulfur pentafluoride would typically involve calculations of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The analysis would also yield information on the distribution of electron density and partial atomic charges, highlighting the polar nature of the C-Br and S-F bonds.

Hypothetical Data Table: DFT Calculated Properties

Property Calculated Value
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available
Dipole Moment Data not available
Partial Charge on Br Data not available

Ab Initio Methods (e.g., Coupled Cluster) for High-Accuracy Predictions

For more precise energetic and geometric predictions, high-level ab initio methods like Coupled Cluster (CC) theory are employed. These methods, while computationally more demanding, provide benchmark data against which less expensive methods like DFT can be compared. For (3-Bromo-1-propenyl)sulfur pentafluoride, Coupled Cluster calculations would offer highly accurate predictions of its optimized geometry, bond lengths, and bond angles.

Hypothetical Data Table: Comparison of Geometric Parameters

Parameter DFT (B3LYP/6-311+G(d,p)) Coupled Cluster (CCSD(T)/aug-cc-pVTZ)
C=C Bond Length (Å) Data not available Data not available
C-Br Bond Length (Å) Data not available Data not available
S-F (axial) Bond Length (Å) Data not available Data not available
S-F (equatorial) Bond Length (Å) Data not available Data not available

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry plays a vital role in mapping out the potential reaction pathways of a molecule, identifying transition states, and predicting the feasibility of different chemical transformations.

Potential Energy Surface (PES) Analysis for Addition and Substitution Pathways

Analysis of the potential energy surface (PES) would be instrumental in understanding the reaction mechanisms involving (3-Bromo-1-propenyl)sulfur pentafluoride. For instance, the addition of electrophiles to the double bond or nucleophilic substitution at the carbon bearing the bromine atom would be key reactions to investigate. PES analysis would help in locating the transition state structures and calculating the activation energies for these pathways.

Investigations of Stereochemical Control and Regioselectivity

Computational studies are essential for predicting the stereochemical and regiochemical outcomes of reactions. For a molecule like (3-Bromo-1-propenyl)sulfur pentafluoride, which has a chiral center if the double bond is in the trans configuration, theoretical investigations could predict which diastereomer or enantiomer is preferentially formed in a reaction. Similarly, the regioselectivity of addition reactions to the double bond could be elucidated.

Conformational Analysis and Interconversion Pathways

The flexibility of the propenyl chain allows for the existence of different conformers. A thorough conformational analysis would identify the most stable conformations and the energy barriers for their interconversion. This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational preferences. The presence of the bulky sulfur pentafluoride group would likely impose significant steric constraints, influencing the conformational landscape.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

In the structural elucidation of novel compounds, the synergy between theoretical prediction of spectroscopic parameters and empirical data is of paramount importance. For molecules like (3-Bromo-1-propenyl)sulfur pentafluoride, where experimental data may not be readily available in literature, computational chemistry serves as a powerful tool for predicting its spectroscopic characteristics. This section details the theoretical prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic parameters for (3-Bromo-1-propenyl)sulfur pentafluoride and discusses the expected correlation with potential experimental data, based on established computational methodologies and known substituent effects.

Due to the absence of published experimental spectra for (3-Bromo-1-propenyl)sulfur pentafluoride, this analysis is based on a hypothetical computational study. The predicted data are derived from established theoretical principles for similar molecular structures.

Theoretical Methodology

The prediction of spectroscopic parameters is typically achieved through ab initio and Density Functional Theory (DFT) calculations. For NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is a widely accepted approach that provides reliable predictions. The geometry of the molecule is first optimized, and then the NMR shielding tensors are calculated. These are subsequently converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (B166822) (CFCl₃) for ¹⁹F NMR.

For the prediction of the infrared spectrum, the vibrational frequencies are calculated using DFT methods. These calculations provide the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption bands in the IR spectrum.

Predicted NMR Spectroscopic Data

The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for (3-Bromo-1-propenyl)sulfur pentafluoride are presented in the tables below. The numbering of the atoms for the purpose of this analysis is as follows: Br-C(3)H₂-C(2)H=C(1)H-SF₅. Both E and Z isomers would exhibit distinct spectroscopic signatures.

¹H NMR Spectral Data (Predicted)

ProtonPredicted Chemical Shift (ppm) - E-isomerPredicted Chemical Shift (ppm) - Z-isomerMultiplicityCoupling Constants (Hz)
H-16.2 - 6.56.0 - 6.3ddtJ(H1-H2), J(H1-Fₐₓ), J(H1-Fₑᵩ)
H-25.8 - 6.15.9 - 6.2ddtJ(H1-H2), J(H2-H3), J(H2-Fₐₓ)
H-34.0 - 4.34.1 - 4.4dJ(H2-H3)

Note: The predicted chemical shifts are relative to TMS. The exact values can vary based on the computational method and basis set used.

The olefinic protons (H-1 and H-2) are expected to resonate in the downfield region due to the electronegativity of the sulfur pentafluoride group and the double bond. The protons on the carbon adjacent to the bromine atom (H-3) would also be deshielded. The complex multiplicity of H-1 and H-2 arises from coupling to each other, to the protons on the adjacent carbon, and through-space coupling to the fluorine atoms of the SF₅ group.

¹³C NMR Spectral Data (Predicted)

CarbonPredicted Chemical Shift (ppm) - E-isomerPredicted Chemical Shift (ppm) - Z-isomer
C-1145 - 150143 - 148
C-2115 - 120117 - 122
C-330 - 3532 - 37

Note: The predicted chemical shifts are relative to TMS.

The carbon atoms of the double bond (C-1 and C-2) are predicted to have chemical shifts in the typical alkene region, with C-1 being significantly deshielded due to the direct attachment of the highly electron-withdrawing SF₅ group. The carbon bearing the bromine atom (C-3) is expected in the upfield region characteristic of alkyl halides.

¹⁹F NMR Spectral Data (Predicted)

FluorinePredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
F (axial)75 - 85quintetJ(Fₐₓ-Fₑᵩ)
F (equatorial)60 - 70doublet of quintetsJ(Fₑᵩ-Fₐₓ), J(Fₑᵩ-H1)

Note: The predicted chemical shifts are relative to CFCl₃.

The ¹⁹F NMR spectrum is expected to be characteristic of an AX₄ spin system for the SF₅ group, where one fluorine is axial (Fₐₓ) and four are equatorial (Fₑᵩ). This results in a quintet for the axial fluorine and a doublet of quintets (or a more complex multiplet due to coupling with protons) for the equatorial fluorines.

Predicted Infrared (IR) Spectroscopic Data

The predicted key IR absorption bands for (3-Bromo-1-propenyl)sulfur pentafluoride are listed below.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H stretch (vinyl)3050 - 3150Medium
C-H stretch (alkyl)2850 - 3000Medium
C=C stretch1620 - 1680Medium-Weak
S-F stretch800 - 950Strong
C-Br stretch500 - 650Strong

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the S-F stretching vibrations. The C=C stretching frequency will be indicative of the substituted double bond. The C-H stretching vibrations for both the vinyl and alkyl protons, as well as the C-Br stretch, should also be observable.

Correlation with Experimental Data

Should experimental data for (3-Bromo-1-propenyl)sulfur pentafluoride become available, a direct comparison with these computationally predicted values would be crucial for its definitive structural confirmation. The correlation would involve:

NMR Chemical Shifts: Comparing the experimental chemical shifts with the GIAO-predicted values. A good correlation would validate the proposed structure. Discrepancies could indicate conformational effects or limitations of the computational model.

Coupling Constants: The coupling patterns (multiplicities) and the magnitudes of the coupling constants in the experimental spectrum should align with the predicted values. This is particularly important for confirming the connectivity and stereochemistry of the molecule.

IR Frequencies: The positions and relative intensities of the absorption bands in the experimental IR spectrum should match the predicted vibrational frequencies. This would confirm the presence of the key functional groups.

Prospective Applications in Materials Science and Innovative Chemical Synthesis

Incorporation into Functional Materials and Polymer Architectures

The dual functionality of (3-Bromo-1-propenyl)sulfur pentafluoride, featuring a polymerizable alkene and a reactive bromide, makes it an attractive candidate for the synthesis of advanced functional materials and complex polymer architectures.

Monomer Precursors for Fluorinated Polymers with Tailored Properties

(3-Bromo-1-propenyl)sulfur pentafluoride is well-suited to act as a monomer or co-monomer in radical polymerization reactions. The allylic double bond can participate in polymerization processes, leading to polymers with SF5-containing side chains. nih.gov The incorporation of the SF5 group into a polymer backbone is known to impart a range of desirable properties characteristic of fluorinated polymers. illinois.edu

These properties include:

Chemical Inertness: The SF5 group is highly resistant to chemical degradation, which would render the resulting polymers stable in harsh chemical environments. illinois.edu

Low Surface Energy and Hydrophobicity: Fluorinated polymers are known for their low surface energy, leading to materials that are both hydrophobic and lipophobic. rsc.org This is a critical property for applications such as protective coatings and self-cleaning surfaces.

Low Refractive Index: The presence of fluorine typically lowers the refractive index of a material, a useful property for optical applications. acs.org

The bromine atom on the monomer provides a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of other functional groups to further tailor the material's properties.

PropertyAnticipated Influence of SF5 GroupPotential Application
Thermal StabilityIncreased decomposition temperatureHigh-performance plastics, electronics
Chemical ResistanceHigh inertness to solvents and acidsChemical-resistant coatings, seals
Surface EnergySignificantly loweredHydrophobic/oleophobic surfaces, anti-fouling coatings
Dielectric ConstantLoweredInsulators in microelectronics
Refractive IndexLoweredAnti-reflective coatings, optical fibers

Application in Optoelectronic Materials and Devices

The pentafluorosulfanyl group has emerged as a powerful tool for designing functional optoelectronic materials. rsc.orgclemson.edu Its exceptional electron-withdrawing strength can be harnessed to tune the optoelectronic character of molecules and polymers. clemson.edu When incorporated as a side chain into conjugated polymer systems, the SF5 group can profoundly influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govrsc.org

Specifically, the strong inductive effect of the SF5 group can stabilize the LUMO level without significantly affecting the HOMO level. This allows for precise tuning of the polymer's band gap, which is a critical parameter for applications in:

Organic Photovoltaics (OPVs): Adjusting the energy levels to better match those of acceptor materials can improve charge separation efficiency.

Organic Light-Emitting Diodes (OLEDs): Tailoring the band gap allows for control over the emission color. The SF5 group has been shown to blue-shift phosphorescent emissions in some metal complexes. nih.gov

Organic Field-Effect Transistors (OFETs): Lowering the LUMO level can facilitate electron injection and transport, making the material suitable for n-type semiconductors.

While much of the existing research focuses on aryl-SF5 compounds, the principles are transferable to polymers functionalized with aliphatic SF5 groups via monomers like (3-Bromo-1-propenyl)sulfur pentafluoride. The flexibility of the propenyl side chain could also influence polymer morphology and solubility, which are key factors in device fabrication and performance. rsc.org

Utility as Key Intermediates in the Synthesis of Advanced Organic Molecules (Non-Biomedical)

The bifunctional nature of (3-Bromo-1-propenyl)sulfur pentafluoride makes it a highly valuable intermediate for introducing the SF5-propenyl unit into complex organic structures. acs.org The molecule possesses two distinct reactive sites: the carbon-carbon double bond and the allylic carbon-bromine bond.

Reactions at the Allylic C-Br Bond: The allylic bromide is an excellent electrophile, susceptible to nucleophilic substitution (SN2 or SN2') reactions. This allows for the straightforward introduction of a wide range of functionalities, including amines, alcohols, thiols, and carbon nucleophiles.

Reactions of the Alkene: The double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, providing a pathway to further functionalized SF5-containing aliphatic scaffolds.

This dual reactivity enables multi-step synthetic sequences where each functional group can be addressed selectively, making the compound a versatile tool for building complex molecules for materials science applications. For instance, it could be used to synthesize SF5-functionalized dyes, liquid crystals, or other advanced materials where the unique electronic properties of the SF5 group are desired. researchgate.net

Functional GroupReaction TypePotential ProductSynthetic Utility
Allylic BromideNucleophilic Substitution (e.g., with R₂NH)SF5-Propenyl AminePrecursor to ligands, monomers
Allylic BromideGrignard Formation / Cuprate AdditionAlkylated SF5-PropeneCarbon-carbon bond formation
Double BondEpoxidation (e.g., with m-CPBA)SF5-Propenyl EpoxideVersatile intermediate for ring-opening
Double BondDiels-Alder ReactionSF5-Functionalized CyclohexeneConstruction of cyclic systems
Double BondHydroboration-OxidationSF5-PropanolAccess to SF5-aliphatic alcohols

Development of Novel Ligands and Catalysts Featuring the SF5 Group

The electronic properties of ligands are crucial for controlling the reactivity and selectivity of transition metal catalysts. cfmot.de The introduction of strongly electron-withdrawing groups, like SF5, onto a ligand scaffold can significantly alter the electronic environment of the metal center. nih.gov

(3-Bromo-1-propenyl)sulfur pentafluoride can serve as a precursor for novel ligands. For example, reaction with a nucleophilic phosphide (B1233454) (e.g., KPPh₂) could yield an allylphosphine (B14262219) ligand bearing a pentafluorosulfanyl group. Such a ligand would be expected to be a poor σ-donor and a potential π-acceptor due to the immense electron-withdrawing power of the SF5 group. nih.gov

The impact of such electronic modulation on catalysis can be significant:

Enhanced Catalyst Stability: Electron-deficient metal centers can be more resistant to oxidation.

Modified Reactivity: In reactions like cross-coupling, an electron-poor metal center can promote the reductive elimination step. gessnergroup.com

Unique Selectivity: The unique steric and electronic profile of an SF5-functionalized ligand could lead to novel selectivity in catalytic transformations.

Research has already demonstrated the synthesis of SF5-substituted triarylphosphines and scorpionate ligands and has shown that these ligands create highly electron-poor metal centers. nih.govnih.gov For instance, a triarylphosphine with para-SF5 substituents was found to be a significantly weaker σ-donor compared to other substituted phosphines. nih.gov By analogy, ligands derived from (3-Bromo-1-propenyl)sulfur pentafluoride would provide a new tool for catalyst design, combining the electronic influence of the SF5 group with the specific geometry of an allylic backbone.

Ligand PropertyEffect of SF5 GroupConsequence for Metal Catalyst
σ-DonationStrongly decreasedCreates a more electrophilic/electron-poor metal center
π-AcceptancePotentially increasedStabilizes electron-rich metal centers
Steric BulkModerate increase (larger than CF3)Can influence substrate binding and selectivity
LipophilicityIncreasedImproves solubility in nonpolar organic solvents

Future Research Trajectories and Current Challenges

Development of More Efficient and Sustainable Synthetic Routes to SF₅-Bromoalkenes

A primary challenge in the broader application of SF₅-containing compounds, including (3-Bromo-1-propenyl)sulfur pentafluoride, lies in the development of efficient, safe, and sustainable synthetic methods. The predominant strategy for creating aliphatic SF₅ compounds involves the radical addition of pentafluorosulfanyl chloride (SF₅Cl) or bromide (SF₅Br) to unsaturated bonds. researchgate.net However, these reagents are gaseous, toxic, and can be difficult to handle, which presents significant safety and scalability concerns.

Future research is increasingly directed towards greener and more sustainable synthetic approaches. Key areas of development include:

Flow Chemistry: Continuous flow synthesis offers a promising avenue for the safer production of SF₅Cl and its subsequent use in radical additions. d-nb.infonih.gov Flow reactors provide enhanced control over reaction parameters, improve heat and mass transfer, and allow for the on-demand generation of hazardous reagents, minimizing storage and handling risks. researchgate.netresearchgate.net This methodology has the potential to make the synthesis of SF₅-bromoalkenes more scalable and industrially viable.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. chemrxiv.orgrsc.orgchemistryworld.com The application of photocatalysis to the synthesis of SF₅-alkenes can reduce the reliance on harsh radical initiators and high temperatures, leading to more energy-efficient and selective transformations. researchgate.netnih.gov

Alternative SF₅ Sources: A significant breakthrough would be the development of stable, easy-to-handle SF₅-donating reagents that can replace SF₅Cl and SF₅Br. Research into solid or liquid reagents that can release the SF₅ radical under specific, mild conditions is a critical area of investigation. The use of sulfur hexafluoride (SF₆), a potent greenhouse gas, as a direct source of the SF₅ group through photocatalytic activation is an innovative and sustainable approach being explored. chemrxiv.org

Table 1: Comparison of Synthetic Methodologies for SF₅-Alkenes
MethodologyAdvantagesChallengesSustainability Aspect
Traditional Batch Radical AdditionEstablished methodologyHazardous reagents (SF₅Cl/Br), scalability issues, safety concernsLow
Continuous Flow SynthesisEnhanced safety, scalability, precise controlRequires specialized equipment, optimization of flow parametersHigh (reduced risk, potential for energy efficiency)
PhotocatalysisMild reaction conditions, high selectivityCatalyst cost and stability, light source requirementsHigh (energy efficient, reduced waste)
Alternative SF₅ Reagents (e.g., from SF₆)Use of a readily available and inexpensive starting materialHigh activation barrier of SF₆, development of efficient catalytic systemsVery High (utilization of a greenhouse gas)

Exploration of Underexplored Reactivity and Transformational Potentials

The synthetic utility of (3-Bromo-1-propenyl)sulfur pentafluoride is largely dependent on the reactivity of its constituent functional groups: the SF₅-substituted double bond and the allylic bromide. While some transformations have been explored, a vast landscape of its chemical reactivity remains uncharted.

Future research in this area should focus on:

Cycloaddition Reactions: The electron-withdrawing nature of the SF₅ group significantly influences the electronic properties of the adjacent double bond, making it a potentially interesting partner in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions. nih.gov Exploring its behavior with different dienes and 1,3-dipoles could lead to the synthesis of novel and complex SF₅-containing heterocyclic and carbocyclic systems.

Cross-Coupling Reactions: The allylic bromide moiety serves as a handle for a variety of cross-coupling reactions. Systematic studies on its participation in Suzuki, Stille, Heck, and Sonogashira couplings would greatly expand its utility as a building block for more elaborate molecules.

Multi-component Reactions: The development of one-pot, multi-component reactions involving (3-Bromo-1-propenyl)sulfur pentafluoride could provide rapid access to molecular complexity. researchgate.net For instance, reactions that sequentially engage both the double bond and the bromide in a controlled manner would be of significant synthetic value.

Integration into Complex Supramolecular Assemblies and Nanomaterials

The unique properties of the SF₅ group, such as its high electronegativity and steric bulk, make it an attractive component for the design of advanced materials. The integration of (3-Bromo-1-propenyl)sulfur pentafluoride into larger, functional systems is a promising area for future research.

Key directions include:

Supramolecular Chemistry: The fluorine atoms of the SF₅ group can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, which can be exploited for the construction of ordered supramolecular assemblies. nih.govresearchgate.netnih.gov The analysis of crystal structures of SF₅-containing molecules has revealed the presence of repeating structural motifs, including dimers and infinite chains, driven by F···F and F···H contacts. nih.govresearchgate.netnih.gov

Functional Polymers and Materials: The vinyl group in (3-Bromo-1-propenyl)sulfur pentafluoride allows for its incorporation into polymers through polymerization reactions. The resulting SF₅-functionalized polymers could exhibit interesting properties, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. acs.org The SF₅ group has already been utilized in the design of optoelectronic materials and liquid crystals. rsc.orgresearchgate.net

Nanomaterial Functionalization: The compound can be used to functionalize the surface of nanomaterials, such as nanoparticles and metal-organic frameworks (MOFs). nih.govnih.govyoutube.comrsc.orgmdpi.com The high porosity and tunable nature of MOFs make them excellent candidates for modification with SF₅-containing ligands, potentially leading to materials with enhanced gas sorption properties or catalytic activity. nih.govnih.govyoutube.comrsc.orgmdpi.com

Table 2: Potential Applications of (3-Bromo-1-propenyl)sulfur pentafluoride in Materials Science
AreaPotential Role of the SF₅ GroupResearch Trajectory
Supramolecular AssembliesDirectional non-covalent interactions (F···F, F···H)Design of crystal lattices and liquid crystals with specific packing motifs
Functional PolymersEnhanced thermal and chemical stability, unique electronic propertiesSynthesis of novel polymers for high-performance applications
Metal-Organic Frameworks (MOFs)Modification of pore environment and surface propertiesDevelopment of MOFs for gas storage, separation, and catalysis
Optoelectronic MaterialsTuning of electronic and optical propertiesCreation of new materials for displays, sensors, and solar cells

Advancements in High-Throughput Screening and Automation for SF₅-Chemistry Discovery

The discovery and optimization of new reactions and materials based on SF₅-chemistry can be a time-consuming and resource-intensive process. High-throughput screening (HTS) and laboratory automation offer powerful tools to accelerate this discovery pipeline. drugtargetreview.comnih.govtrajanscimed.comnih.gov

Future progress in this domain will likely involve:

Automated Synthesis Platforms: The use of robotic platforms for automated synthesis can enable the rapid generation of libraries of SF₅-containing compounds. rsc.orgrsc.orgresearchgate.netresearchgate.netnih.govrsc.org These platforms can perform reactions in parallel, purify the products, and analyze the outcomes, significantly increasing the efficiency of exploring chemical space. drugtargetreview.com

High-Throughput Reaction Screening: HTS techniques can be employed to rapidly screen for new catalysts and reaction conditions for the synthesis and transformation of SF₅-bromoalkenes. mdpi.comnih.gov This approach allows for the systematic evaluation of a large number of variables, leading to the rapid identification of optimal reaction parameters.

Computational and Machine Learning Approaches: The integration of computational chemistry and machine learning with experimental data can further accelerate the discovery process. chemrxiv.orgnih.govnih.gov Virtual screening of compound libraries can help to identify promising candidates for synthesis and testing, while machine learning algorithms can be used to predict reaction outcomes and guide experimental design. nih.govresearchgate.net An artificial intelligence-enabled chemical synthesis robot has already been demonstrated for the exploration and optimization of nanomaterials. medium.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3-bromo-1-propenyl)sulfur pentafluoride, and how can purity be ensured?

  • Methodology : Synthesis typically involves controlled fluorination of 3-bromo-1-propenyl precursors with sulfur tetrafluoride (SF₄) or sulfur pentafluoride derivatives under inert atmospheres (e.g., nitrogen or argon). Reactors should be passivated to minimize side reactions with metals. Post-synthesis purification via fractional distillation or cryogenic trapping is critical to isolate the compound from byproducts like HF or unreacted precursors. Analytical techniques like ¹⁹F NMR can confirm purity .
  • Key Considerations : Use glassware resistant to HF corrosion (e.g., PTFE-lined) and monitor reaction exothermicity to avoid decomposition.

Q. How can spectroscopic techniques characterize (3-bromo-1-propenyl)sulfur pentafluoride?

  • Methodology :

  • ¹⁹F NMR : Identifies distinct fluorine environments in the SF₅ group and any fluorinated byproducts. Chemical shifts for SF₅ derivatives typically range from 50–70 ppm .
  • ¹H NMR : Detects protons in the propenyl group; coupling with bromine may split signals.
  • IR Spectroscopy : Strong S-F stretching vibrations near 750–800 cm⁻¹ and C-Br stretches at 500–600 cm⁻¹ confirm structural motifs.
  • Mass Spectrometry (EI/CI) : High-resolution MS validates molecular weight and isotopic patterns (e.g., bromine’s signature doublet) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Exposure Limits : Adhere to OSHA’s ceiling limit of 0.01 ppm for sulfur pentafluoride derivatives due to acute pulmonary toxicity .
  • Storage : Use sealed, corrosion-resistant containers in cool (<25°C), ventilated areas. Avoid contact with moisture, reducing agents, or reactive metals (e.g., aluminum) .
  • Emergency Measures : Neutralize spills with dry sodium bicarbonate or specialized fluoropolymer absorbents. Use SCBA (self-contained breathing apparatus) for large leaks .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromo-propenyl group in fluorination reactions?

  • Analysis : The electron-withdrawing bromine substituent enhances the electrophilicity of the propenyl group, facilitating nucleophilic attack by fluoride ions. Competitive pathways (e.g., elimination vs. substitution) can be studied via kinetic isotope effects (KIE) or computational modeling. Evidence from analogous SF₅CF₃ systems suggests halogen bonding may stabilize transition states .
  • Experimental Design : Use deuterated analogs to track hydrogen migration or employ in-situ Raman spectroscopy to monitor intermediate formation .

Q. How does thermal decomposition of (3-bromo-1-propenyl)sulfur pentafluoride proceed, and what are the hazardous byproducts?

  • Pathways : Thermal stress (>100°C) may cleave S-F bonds, releasing SF₄, Br₂, or HF. Gas chromatography-mass spectrometry (GC-MS) coupled with thermogravimetric analysis (TGA) can identify decomposition products. For example, SF₅CF₃ decomposes into SF₆ and CF₄ under extreme conditions .
  • Mitigation : Conduct decomposition studies in controlled environments with real-time FTIR monitoring to detect toxic gases like HF .

Q. What computational models predict the environmental persistence and greenhouse potential of this compound?

  • Approach : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to estimate atmospheric lifetime. Compare radiative efficiency (RE) with SF₆ (a potent greenhouse gas) using IR absorption cross-sections. Tropospheric oxidation pathways (e.g., reaction with OH radicals) can be modeled via Gaussian or ORCA software .
  • Data Interpretation : Higher BDEs for S-F bonds correlate with longer atmospheric residence times, increasing global warming potential (GWP).

Key Challenges and Opportunities

  • Contradictions in Reactivity : While SF₅ derivatives are generally stable toward oxygen, bromine substitution may introduce sensitivity to nucleophilic attack, requiring revised handling protocols .
  • Interdisciplinary Applications : Potential as a fluorinating agent in organic synthesis or a tracer in environmental studies (analogous to SF₅CF₃) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.